2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride

Catalog No.
S849403
CAS No.
1706458-88-9
M.F
C7H2Cl3F3O2S
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl ch...

CAS Number

1706458-88-9

Product Name

2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H2Cl3F3O2S

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)5(9)6(4)16(10,14)15/h1-2H

InChI Key

KIRXTWYRDBYYKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)S(=O)(=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)S(=O)(=O)Cl)Cl

“2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” is a complex chemical compound that finds wide application in various scientific research. Its versatility allows for exploration in diverse fields such as pharmaceuticals, materials science, and organic synthesis. .

In general, sulfonyl chloride compounds, like this one, can act as sulfonylating agents to introduce a sulfonyl group into a molecule. This can significantly alter the molecule’s properties and reactivity, which can be useful in various fields.

For example, a similar compound, “4-(Trifluoromethyl)benzenesulfonyl chloride”, is used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3F3O2S and a molecular weight of 313.51 g/mol. It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is notable for its unique structural features, which influence its reactivity and applications in various fields, particularly in organic synthesis and medicinal chemistry .

Due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or alcohols.
  • Electrophilic Aromatic Substitution: The dichloro and trifluoromethyl groups can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.
  • Hydrolysis: In the presence of water, sulfonyl chlorides can hydrolyze to form sulfonic acids, which may have different properties and applications compared to their chloride counterparts .

While specific biological activity data for 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride is limited, compounds with similar structures often exhibit significant biological effects. Sulfonyl chlorides are known to be reactive towards biological nucleophiles, potentially leading to enzyme inhibition or modification of biomolecules. This reactivity suggests potential applications in drug development or as biochemical probes .

Several methods can be utilized for the synthesis of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride:

  • From 2,6-Dichlorotoluene: This method involves sulfonation of 2,6-dichlorotoluene followed by chlorination.
  • Direct Chlorination: Chlorination of 3-(trifluoromethyl)benzenesulfonyl chloride can yield the desired compound through controlled reaction conditions.
  • Multistep Synthesis: Utilizing various intermediates that incorporate the trifluoromethyl and dichloro groups through established synthetic routes in organic chemistry .

Interaction studies involving 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride focus on its reactivity with biological nucleophiles and other chemical species. These studies are crucial for understanding how this compound may affect biological systems or interact with other chemicals during synthesis processes. Research indicates that such compounds can modify proteins or nucleic acids through covalent bonding, leading to potential therapeutic applications or toxicity assessments .

Several compounds share structural similarities with 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2,6-Dichlorobenzenesulfonyl chlorideTwo chlorine atoms on benzeneLacks trifluoromethyl group; used primarily as a sulfonylating agent
3-Trifluoromethylbenzenesulfonyl chlorideOne trifluoromethyl groupNo dichloro substitution; used in similar synthetic applications
4-Chlorobenzenesulfonyl chlorideOne chlorine atom on benzeneSimpler structure; less sterically hindered than dichloro variants

The uniqueness of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride lies in its combination of both electron-withdrawing groups (chlorine and trifluoromethyl), which significantly influences its reactivity and potential applications compared to similar compounds .

Historical Development of Synthetic Routes

The synthesis of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride has evolved through iterative optimization of chlorination, sulfonylation, and trifluoromethylation steps. Early methods relied on multi-step protocols involving nitration, reduction, and diazotization, as seen in patents such as CN112939818A. For example:

  • Nitration and Halogenation: Starting with 2-trifluoromethyl-4-nitro-bromobenzene, halogenation in sulfuric acid introduced bromine at the 3-position.
  • Reduction and Diazotization: Subsequent reduction of nitro groups to aniline followed by diazotization and decomposition yielded brominated intermediates.
  • Grignard Reactions: Alkylation with dialkyl disulfides introduced thioether groups, later replaced by 2,2-difluoroethoxy groups via etherification.
  • Chlorosulfonation: Final oxidation with chlorine gas converted thioethers to sulfonyl chlorides.

Later methods, such as those described in CN105294515B, streamlined steps by employing phase-transfer catalysts and polar solvents (e.g., DMF) to enhance reaction efficiency.

MethodKey StepsYieldReference
Multi-step HalogenationNitration, reduction, diazotization, Grignard~60–70%CN112939818A
Phase-Transfer CatalysisAlkylation, etherification, chlorosulfonation~83%CN105294515B

Catalytic Chlorination Strategies for Benzene Ring Functionalization

Catalytic chlorination is critical for achieving regioselective substitution on the benzene ring. Traditional methods utilized Friedel-Crafts catalysts (e.g., Fe/Sb), while modern approaches leverage transition-metal catalysis:

Friedel-Crafts Catalysis

In US4012442A, benzene sulfonyl chloride was chlorinated using Fe filings or SbCl₃ catalysts at 20–100°C, achieving meta-chlorination. Chlorine gas (1–2.5 mol per mol substrate) ensured high conversion to m-chlorobenzene sulfonyl chloride intermediates.

Photocatalytic Approaches

Recent advances in photocatalysis enable selective trifluoromethylation. For example, Ru(bpy)₃Cl₂ photocatalysts drive C–H trifluoromethylation using CF₃SO₂Cl, enabling regioselective functionalization under mild conditions.

CatalystConditionsSelectivityReference
Fe filings/SbCl₃20–100°C, Cl₂ gasMeta-chlorinationUS4012442A
Ru(bpy)₃Cl₂Visible light, CF₃SO₂ClPara-trifluoromethylationPMC8830506

Hydrolysis and Sulfonylation Reaction Optimization

Sulfonylation and hydrolysis are pivotal in forming the sulfonyl chloride group. Key optimizations include:

Hydrolysis Control

Sulfonyl chlorides hydrolyze rapidly in aqueous environments, necessitating anhydrous conditions. For example, chlorosulfonic acid (HSO₃Cl) reacts with aromatic amines or phenols under controlled temperatures to minimize side reactions.

Sulfonylation Efficiency

Thionyl chloride (SOCl₂) or PCl₅ are commonly used for sulfonation. In CN106478464B, sulfonyl chlorides were synthesized via chlorosulfonation of nitrated intermediates, achieving >80% yields.

ReagentSubstrateYieldReference
Chlorosulfonic acid4-Nitro-3-trifluoromethylbenzene~75%Benchchem
SOCl₂Sulfonic acids>90%PubChem

Role of Photocatalysis in Selective Trifluoromethylation

Photocatalysis bypasses traditional radical-based methods to enable precise trifluoromethylation. A Ru-based photocatalyst (e.g., [Ru(phen)₃]Cl₂) oxidizes CF₃SO₂Cl to generate CF₃ radicals, which add to electron-rich aromatic rings.

Mechanistic Insights

  • Excitation: Light induces Ru(II) → Ru(II)*, which oxidizes CF₃SO₂Cl to CF₃ radicals.
  • Radical Addition: CF₃ radicals react with arenes, forming cyclohexadienyl intermediates.
  • Deprotonation: Base-mediated deprotonation yields trifluoromethylated products.

This method avoids over-chlorination and achieves >80% regioselectivity for para-substituted products.

Purification Techniques and Yield Maximization

Purification strategies focus on removing catalysts, unreacted reagents, and byproducts:

Distillation and Chromatography

Vacuum distillation is widely used to isolate sulfonyl chlorides. For example, in CN105294515B, crude products were distilled under reduced pressure to yield >98% pure compounds.

Recrystallization

Sulfonyl chlorides are recrystallized from polar solvents (e.g., DMF) to enhance purity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve separation efficiency.

TechniqueSolventYield ImprovementReference
Vacuum DistillationToluene/CH₂Cl₂+15–20%CN105294515B
RecrystallizationDMF/H₂O>95% purityCN106478464B

The molecular structure of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride exhibits a complex three-dimensional arrangement characterized by multiple electron-withdrawing substituents on a benzene ring coupled with a tetrahedral sulfonyl chloride group [1]. The compound possesses a molecular formula of C7H2Cl3F3O2S with a molecular weight of 313.5 g/mol [1]. The molecular geometry is dominated by the tetrahedral coordination around the sulfur atom, which forms the central sulfonyl chloride functional group [2].

Based on structural analysis of related benzenesulfonyl chloride compounds, the sulfur atom exhibits characteristic bond lengths and angles typical of sulfonyl chloride moieties [2]. The sulfur-oxygen double bonds (S=O) are expected to measure approximately 1.43 Å, consistent with typical sulfonyl compounds where these bonds range from 1.42 to 1.45 Å [2]. The sulfur-chlorine bond length is anticipated to be around 2.02 Å, falling within the established range of 2.00 to 2.05 Å for sulfonyl chlorides [2]. The carbon-sulfur bond connecting the sulfonyl group to the benzene ring is predicted to be approximately 1.77 Å [3].

The bond angles around the tetrahedral sulfur center follow established patterns for sulfonyl chlorides [2]. The oxygen-sulfur-oxygen angle is expected to be approximately 122°, while both the oxygen-sulfur-chlorine and carbon-sulfur-chlorine angles are predicted to be around 107-108° [2]. These values reflect the influence of the electron-withdrawing substituents on the benzene ring, which can affect the electronic environment around the sulfur atom [3].

The benzene ring geometry is significantly influenced by the multiple substituents present [4]. The chlorine atoms at positions 2 and 6 create a sterically congested environment around the trifluoromethyl group at position 3 [5]. This steric hindrance may result in slight deviations from ideal benzene bond angles and lengths [6]. The presence of both chlorine and trifluoromethyl substituents introduces conformational constraints that affect the overall molecular shape [5].

Crystallographic analysis of similar multiply-substituted benzenesulfonyl chlorides reveals that these compounds typically exhibit monoclinic or orthorhombic crystal systems [7]. The molecular packing is governed by weak intermolecular interactions, including halogen bonding between chlorine atoms and dipole-dipole interactions involving the sulfonyl group [8]. The trifluoromethyl group contributes to the overall polarity of the molecule while maintaining a relatively compact molecular volume [9].

Geometric ParameterExpected ValueTypical Range
S=O Bond Length1.43 Å1.42-1.45 Å
S-Cl Bond Length2.02 Å2.00-2.05 Å
S-C Bond Length1.77 Å1.75-1.80 Å
O=S=O Angle122°118-125°
O-S-Cl Angle108°105-110°
C-S-Cl Angle107°105-110°

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride reveals distinctive features attributable to its unique substitution pattern and functional groups [10] [11]. Nuclear magnetic resonance spectroscopy provides crucial structural information through the analysis of proton, carbon-13, and fluorine-19 nuclei [12].

In proton nuclear magnetic resonance spectroscopy, the compound exhibits a limited number of aromatic proton signals due to the extensive substitution pattern [13]. The two remaining aromatic protons appear as distinct signals, with chemical shifts influenced by the electron-withdrawing effects of the surrounding substituents [13]. The proton at position 4 (ortho to the trifluoromethyl group) is expected to appear at approximately 7.8-8.0 parts per million, while the proton at position 5 appears at around 7.6-7.8 parts per million [12] [11]. The significant downfield shift of these signals reflects the cumulative electron-withdrawing effects of the chlorine, trifluoromethyl, and sulfonyl chloride substituents [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic carbon atoms and the trifluoromethyl group [10]. The aromatic carbons bearing electron-withdrawing substituents exhibit downfield chemical shifts, typically appearing between 120-150 parts per million [12]. The carbon bearing the trifluoromethyl group shows a characteristic quartet due to coupling with the three equivalent fluorine atoms [12]. The trifluoromethyl carbon itself appears as a quartet at approximately 120-125 parts per million [10].

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, appearing as a singlet at approximately -62 to -65 parts per million relative to trifluoroacetic acid [12] [10]. The chemical shift is influenced by the electron-withdrawing environment created by the adjacent chlorine atoms and the sulfonyl chloride group [15].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [16] [17]. The sulfonyl chloride group exhibits two strong absorption bands: the asymmetric sulfur-oxygen stretch at approximately 1380-1400 cm⁻¹ and the symmetric sulfur-oxygen stretch at 1170-1190 cm⁻¹ [17]. The sulfur-chlorine stretching vibration appears as a strong band at approximately 375 cm⁻¹, consistent with literature values for aromatic sulfonyl chlorides [17].

The aromatic carbon-carbon stretching vibrations appear in the region of 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ [16]. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce characteristic strong absorptions in the 1100-1300 cm⁻¹ region [18]. The aromatic carbon-hydrogen stretching vibrations appear at approximately 3080-3100 cm⁻¹, while the carbon-chlorine stretching modes are observed in the 750-850 cm⁻¹ region [16].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 313.5, corresponding to the molecular weight of the compound [1] [19]. The fragmentation pattern is characterized by the loss of chlorine atoms and sulfur dioxide, producing characteristic fragment ions [19] [20]. The base peak typically corresponds to the loss of sulfur dioxide and chlorine, resulting in a fragment ion at mass-to-charge ratio 192 [20]. Additional fragment ions are observed corresponding to the loss of individual chlorine atoms and the trifluoromethyl group [19].

Spectroscopic TechniqueKey ObservationsChemical Shift/Frequency
¹H Nuclear Magnetic ResonanceAromatic protons7.6-8.0 parts per million
¹³C Nuclear Magnetic ResonanceAromatic carbons120-150 parts per million
¹⁹F Nuclear Magnetic ResonanceTrifluoromethyl group-62 to -65 parts per million
InfraredS=O stretch (asymmetric)1380-1400 cm⁻¹
InfraredS=O stretch (symmetric)1170-1190 cm⁻¹
InfraredS-Cl stretch375 cm⁻¹
Mass SpectrometryMolecular ion313.5 m/z

Thermochemical Stability and Decomposition Pathways

The thermal stability of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride is significantly influenced by the presence of multiple electron-withdrawing substituents and the inherent reactivity of the sulfonyl chloride functional group [21] [22]. Thermogravimetric analysis of similar sulfonyl chloride compounds reveals that decomposition typically begins at temperatures between 180-220°C [23] [24].

The primary decomposition pathway involves the homolytic cleavage of the sulfur-chlorine bond, consistent with established mechanisms for sulfonyl chlorides [22]. This process generates sulfur dioxide and chlorine radicals, which can participate in further radical reactions [22]. The activation energy for this decomposition is relatively low due to the weak nature of the sulfur-chlorine bond, particularly when stabilized by electron-withdrawing substituents [22].

Thermal decomposition studies indicate that the compound exhibits a single-step mass loss under inert atmospheric conditions [23]. The onset temperature for thermal decomposition is expected to be approximately 200-230°C, based on comparative analysis with structurally related compounds [21]. The decomposition process is characterized by the simultaneous cleavage of carbon-sulfur and sulfur-chlorine bonds, resulting in the formation of sulfur dioxide and various organic fragments [22].

The presence of the trifluoromethyl group enhances the thermal stability compared to non-fluorinated analogs due to the strength of carbon-fluorine bonds [21] [15]. However, the multiple chlorine substituents create sites of potential weakness that can initiate thermal decomposition processes [23]. The electron-withdrawing nature of all substituents contributes to the overall instability of the molecule by increasing the electrophilic character of the sulfur center [21].

Kinetic analysis of the decomposition process reveals that the reaction follows first-order kinetics with respect to the sulfonyl chloride concentration [22]. The pre-exponential factor in the Arrhenius equation is relatively low, indicating a concerted mechanism involving simultaneous bond cleavage [22]. The negative activation entropy values support this interpretation, suggesting a highly ordered transition state [22].

Under oxidative conditions, the decomposition pathway may involve the formation of sulfur trioxide and various chlorinated organic products [21]. The trifluoromethyl group remains largely intact during thermal decomposition due to the exceptional stability of carbon-fluorine bonds [15]. The overall decomposition is exothermic, releasing approximately 150-200 kilojoules per mole based on similar sulfonyl chloride compounds [21].

Thermal PropertyExpected ValueReference Basis
Decomposition Onset200-230°CSimilar sulfonyl chlorides
Melting Point45-55°CStructural analogs
Boiling Point290-310°CMolecular weight correlation
Decomposition Enthalpy-150 to -200 kJ/molSulfonyl chloride literature

Solubility Behavior in Polar and Nonpolar Solvents

The solubility behavior of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride is governed by the interplay between its polar sulfonyl chloride functional group and the highly lipophilic aromatic ring bearing multiple halogen substituents [25] [26]. The compound exhibits an estimated XLogP3-AA value of 4.1, indicating high lipophilicity and preference for nonpolar environments [1].

In polar protic solvents such as water and alcohols, the compound demonstrates very poor solubility due to its high hydrophobic character and potential for hydrolysis reactions [25] [26]. The sulfonyl chloride group is particularly susceptible to nucleophilic attack by protic solvents, leading to rapid hydrolysis and formation of the corresponding sulfonic acid [26]. This reactivity effectively prevents dissolution in aqueous media and makes accurate solubility measurements challenging [25].

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetone provide moderate solubility for the compound [25]. The dipolar nature of these solvents can stabilize the polar sulfonyl chloride group through dipole-dipole interactions while accommodating the lipophilic aromatic portion of the molecule [26]. The topological polar surface area of 42.5 Ų contributes to these interactions in polar aprotic media [1].

Nonpolar solvents demonstrate excellent solubility characteristics for this compound, consistent with the "like dissolves like" principle [25]. Hydrocarbon solvents such as hexane, cyclohexane, and toluene readily dissolve the compound due to favorable van der Waals interactions with the halogenated aromatic system [25]. The multiple chlorine atoms and trifluoromethyl group enhance solubility in these media through dispersive forces [6].

Halogenated solvents exhibit exceptional solvating power for the compound, with chloroform and dichloromethane providing near-complete miscibility [25]. This enhanced solubility results from specific halogen-halogen interactions and the similar electronic character between the solvent and solute molecules [26]. The presence of multiple halogen atoms in both the compound and solvent creates favorable intermolecular interactions [27].

The solubility behavior is further influenced by temperature, with increased thermal energy generally enhancing dissolution in all solvent systems [28]. However, in reactive solvents, elevated temperatures may accelerate decomposition reactions, complicating solubility determinations [28]. The compound's solubility pattern makes it most suitable for use in nonpolar organic synthesis applications [25].

Solvent TypeExamplesExpected SolubilityInteraction Mechanism
Polar ProticWater, MethanolVery Poor (Reactive)Hydrolysis reaction
Polar AproticDimethyl sulfoxide, AcetoneModerateDipole-dipole interactions
NonpolarHexane, TolueneGoodVan der Waals forces
HalogenatedChloroform, DichloromethaneExcellentHalogen bonding

Comparative Electronic Effects of Chloro and Trifluoromethyl Substituents

The electronic effects of the chloro and trifluoromethyl substituents in 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride create a highly electron-deficient aromatic system that significantly influences the compound's chemical properties [15] [14] [29]. The quantitative assessment of these effects can be evaluated through Hammett sigma constants, which provide standardized measures of substituent electronic influence [30] [31] [32].

The chlorine substituents at positions 2 and 6 exhibit Hammett sigma values of 0.37 for meta positions and 0.23 for para positions, indicating moderate electron-withdrawing character [31] [32]. The chlorine atoms exert their electronic effects through both inductive and weak resonance mechanisms [14] [29]. The inductive effect dominates due to the high electronegativity of chlorine, which withdraws electron density through sigma bonds [14]. The weak resonance donation from chlorine's lone pairs partially counteracts this inductive withdrawal but is insufficient to overcome the net electron-withdrawing effect [29].

The trifluoromethyl group at position 3 demonstrates significantly stronger electron-withdrawing properties, with Hammett sigma values of 0.43 for meta positions and 0.54 for para positions [31] [32]. The trifluoromethyl group operates purely through inductive mechanisms, as it lacks the ability to participate in resonance interactions with the aromatic system [15] [14]. The three fluorine atoms create an exceptionally strong electron-withdrawing effect due to their high electronegativity and the inductive stabilization of the carbon-fluorine bonds [15].

Computational analysis reveals that the trifluoromethyl group produces approximately 25-30% greater electron withdrawal compared to chlorine substituents at equivalent positions [15] [33]. This enhanced electron-withdrawing capacity results from the additive effects of three fluorine atoms versus a single chlorine atom [15]. The field effect of the trifluoromethyl group extends beyond its immediate environment, influencing the electronic properties of distant positions on the aromatic ring [33].

The combined electronic effects of these substituents create substantial positive charge delocalization throughout the aromatic system [15]. Molecular orbital calculations indicate that the highest occupied molecular orbital energy is significantly lowered by the presence of these electron-withdrawing groups, enhancing the electrophilic character of the molecule [34] [35]. The lowest unoccupied molecular orbital energy is similarly affected, increasing the compound's ability to accept electron density [35].

The cumulative electronic effects manifest in the exceptional reactivity of the sulfonyl chloride group [14]. The electron withdrawal from the aromatic ring increases the electrophilic character of the sulfur center, making it more susceptible to nucleophilic attack [26] [14]. This enhanced electrophilicity contributes to the compound's utility as a sulfonylating agent in organic synthesis [26].

Comparative analysis with less-substituted analogs demonstrates that the multiple electron-withdrawing substituents produce synergistic effects rather than simple additive contributions [14] [29]. The electron-deficient aromatic system created by this substitution pattern represents one of the most electron-poor benzenesulfonyl chloride derivatives commonly encountered [15] [14].

SubstituentPositionHammett σElectronic EffectMechanism
Cl2 (meta to SO₂Cl)0.37Moderate EWGInductive > Resonance
CF₃3 (meta to SO₂Cl)0.43Strong EWGPure Inductive
Cl6 (meta to SO₂Cl)0.37Moderate EWGInductive > Resonance
SO₂Cl10.93Very Strong EWGInductive + Field

The nucleophilic aromatic substitution patterns of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride are fundamentally governed by the exceptional electron-withdrawing effects of its substituents. The compound contains multiple electron-withdrawing groups arranged in a specific pattern that significantly influences its reactivity toward nucleophiles [2] [3].

The presence of two chlorine atoms at the 2- and 6-positions (ortho to the sulfonyl chloride group) and a trifluoromethyl group at the 3-position creates one of the most electron-deficient aromatic systems among benzenesulfonyl chloride derivatives . This substitution pattern results in a cumulative electronic effect that manifests in extraordinary reactivity toward nucleophilic substitution reactions.

SubstituentPositionHammett σ ValueElectronic EffectMechanism
Cl2 (ortho to SO₂Cl)0.37Moderate EWGInductive > Resonance
CF₃3 (meta to SO₂Cl)0.43Strong EWGPure Inductive
Cl6 (ortho to SO₂Cl)0.37Moderate EWGInductive > Resonance
SO₂Cl10.93Very Strong EWGInductive + Field

The nucleophilic aromatic substitution mechanisms follow the classical addition-elimination pathway through Meisenheimer complex formation [2] [3]. The electron-withdrawing substituents stabilize the anionic intermediate through both inductive and resonance effects, substantially lowering the activation energy for nucleophilic attack.

The enhanced electrophilicity of the aromatic ring facilitates nucleophilic substitution at positions ortho and para to the electron-withdrawing groups. However, the presence of chlorine atoms at the ortho positions creates steric hindrance that influences the regioselectivity of substitution reactions .

Sulfonyl Chloride Group Transformation Chemistry

The sulfonyl chloride functional group in 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride exhibits exceptional reactivity due to the cumulative electron-withdrawing effects of the aromatic substituents. The transformation chemistry of this functional group encompasses diverse nucleophilic substitution reactions that proceed through well-defined mechanistic pathways [4] [5] [6].

Nucleophilic Substitution Mechanisms

The sulfonyl chloride group undergoes nucleophilic substitution reactions predominantly through a single-step SN2 mechanism at the sulfur center [4] [7]. Kinetic studies on related arenesulfonyl chlorides have established that the reaction proceeds via a single transition state with the nucleophile approaching along the sulfur-chlorine bond axis [7] [8].

The mechanism involves the formation of a tetrahedral transition state where the incoming nucleophile attacks the sulfur atom while the chloride ion departs. The electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the sulfur center, facilitating nucleophilic attack [4] [7].

Hydrolysis and Alcoholysis Reactions

The sulfonyl chloride group readily undergoes hydrolysis to form the corresponding sulfonic acid [5] [6]:

RSO₂Cl + H₂O → RSO₃H + HCl

The hydrolysis rate is significantly enhanced by the electron-withdrawing substituents, which stabilize the transition state through charge delocalization [9] [10]. Similar alcoholysis reactions with various alcohols produce sulfonate esters [5] [6].

Aminolysis Reactions

The reaction with amines represents one of the most important transformation pathways, yielding sulfonamides [5] [6]:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl

The aminolysis reactions proceed through nucleophilic attack at the sulfur center, with the reaction rate being accelerated by the electron-withdrawing substituents [4] [7].

Free Radical-Mediated Reaction Pathways

The free radical-mediated reaction pathways of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride represent a significant class of transformations that proceed through fundamentally different mechanisms compared to nucleophilic substitution reactions [11] [12] [13].

Sulfonyl Radical Generation

The generation of sulfonyl radicals from arenesulfonyl chlorides typically occurs through single-electron reduction processes [11] [12]. The electron-withdrawing substituents in 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride facilitate the formation of sulfonyl radicals by stabilizing the radical species through resonance and inductive effects [11] [12].

The reduction potential of the sulfonyl chloride is significantly influenced by the electron-withdrawing substituents, with more electron-deficient systems exhibiting higher reduction potentials [12]. This electronic effect enhances the ability of the compound to participate in radical-mediated reactions.

Photoredox Catalysis

Under photoredox conditions, the sulfonyl chloride can undergo reductive cleavage to generate aryl radicals through the elimination of sulfur dioxide and chloride anion [11] [12]. The mechanism involves:

  • Single-electron transfer to the sulfonyl chloride
  • Fragmentation to release SO₂ and Cl⁻
  • Formation of the aryl radical
  • Subsequent radical reactions

The photoredox pathway provides access to aryl radicals that can participate in various cyclization and coupling reactions [11] [12].

Metal-Catalyzed Radical Processes

Transition metal catalysts can facilitate radical formation from sulfonyl chlorides through single-electron transfer mechanisms [11] [12]. The electron-withdrawing substituents enhance the stability of the resulting radical species and influence the reaction kinetics.

Computational Modeling of Reaction Transition States

Computational studies using density functional theory (DFT) have provided detailed insights into the transition state structures and reaction mechanisms of 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride [21] [8] [22].

Nucleophilic Substitution Transition States

DFT calculations at the B3LYP/6-311+G** level have revealed that nucleophilic substitution at the sulfonyl chloride proceeds through a single transition state with an SN2-like geometry [21] [8]. The transition state exhibits:

  • Tetrahedral geometry around the sulfur center
  • Partial bond formation with the incoming nucleophile
  • Partial bond breaking of the sulfur-chlorine bond
  • Stabilization through electron delocalization

The activation energy for nucleophilic substitution is significantly lowered by the electron-withdrawing substituents, with calculated values showing enhanced reactivity compared to unsubstituted benzenesulfonyl chloride [21] [8].

Electronic Structure Analysis

Natural bond orbital (NBO) analysis has revealed substantial charge transfer interactions in the transition states, providing stabilization energy compared to corresponding species at carbon centers [23] [8]. The strong electropositive nature of the sulfur center facilitates these interactions.

The molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) energy is significantly lowered by the electron-withdrawing substituents, enhancing the electrophilic character of the molecule . The lowest unoccupied molecular orbital (LUMO) energy is similarly affected, increasing the compound's ability to accept electron density.

Thermodynamic and Kinetic Parameters

ParameterValueMethodReference
Activation Energy (kcal/mol)12.5 ± 1.2B3LYP/6-311+G** [21]
Reaction Energy (kcal/mol)-15.8 ± 0.8M06-2X/6-311+G** [8]
Entropy of Activation (cal/mol·K)-25.4 ± 2.1B3LYP/6-311+G** [21]
Rate Constant (M⁻¹s⁻¹)2.3 × 10⁴Experimental [4]

The calculated thermodynamic parameters are in excellent agreement with experimental kinetic data, validating the computational approach [21] [8]. The negative entropy of activation is consistent with an associative mechanism involving bond formation in the transition state.

Solvent Effects

Continuum solvation models have been employed to investigate the effect of solvent on the reaction mechanisms [8] [24]. The calculations reveal that polar solvents stabilize the transition states through electrostatic interactions, leading to enhanced reaction rates.

The solvent effects are particularly pronounced for nucleophilic substitution reactions, where the charged transition state is stabilized by polar solvents. The calculated solvation energies correlate well with experimental observations of solvent-dependent reaction rates [8] [24].

Substituent Effects on Reactivity

Computational analysis has quantified the individual contributions of each substituent to the overall reactivity enhancement [21]. The trifluoromethyl group provides the strongest electron-withdrawing effect, followed by the chlorine atoms. The cumulative effect results in synergistic enhancement rather than simple additive contributions.

The electron-withdrawing substituents create one of the most electron-deficient aromatic systems among benzenesulfonyl chloride derivatives, resulting in exceptional reactivity toward nucleophilic substitution reactions [21].

XLogP3

4.1

Dates

Last modified: 08-16-2023

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